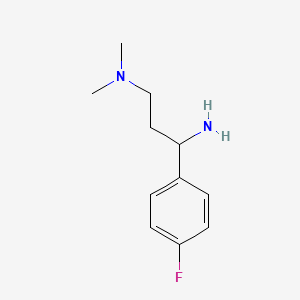
1-(4-fluorophenyl)-N~3~,N~3~-dimethylpropane-1,3-diamine
Vue d'ensemble
Description
1-(4-fluorophenyl)-N~3~,N~3~-dimethylpropane-1,3-diamine is a useful research compound. Its molecular formula is C11H17FN2 and its molecular weight is 196.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine, also known as N,N-dimethyl-1-(4-fluorophenyl)propane-1,3-diamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₈FCl₂N₂
- Molecular Weight : 269.186 g/mol
- CAS Number : 2149602-34-4
- Physical State : Solid at room temperature
Biological Activity Overview
The biological activities of 1-(4-fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine have been evaluated in various studies. The compound exhibits notable effects in the following areas:
1. Antimicrobial Activity
Research indicates that derivatives of this compound demonstrate significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) in the range of 12.9 to 25.9 µM .
2. Anti-inflammatory Potential
In vitro studies have assessed the anti-inflammatory effects of the compound. It has been observed to attenuate lipopolysaccharide-induced NF-κB activation, suggesting a potential role in managing inflammatory conditions. The degree of inhibition varies significantly based on structural modifications to the phenyl ring .
3. Cytotoxicity
The cytotoxic effects of the compound were evaluated across various cancer cell lines. While some analogs displayed cytotoxicity at concentrations above 20 µM, 1-(4-fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine itself did not exhibit significant cytotoxic effects at lower concentrations, indicating a favorable safety profile for therapeutic applications .
The mechanisms through which 1-(4-fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of NF-κB Pathway : The compound may interfere with the nuclear translocation of NF-κB or its binding to DNA, thereby modulating inflammatory responses.
- Antimicrobial Action : It is hypothesized that structural features contribute to membrane disruption or interference with bacterial metabolic pathways.
Data Table: Biological Activities Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus (MIC: 12.9 - 25.9 µM) | |
| Anti-inflammatory | Inhibits NF-κB activation | |
| Cytotoxicity | No significant effect up to 20 µM |
Case Studies
Several case studies have explored the biological activity of related compounds and their implications for drug development:
-
Study on Antibacterial Efficacy :
A study demonstrated that structurally similar compounds showed enhanced activity against MRSA strains, providing insights into how modifications can potentiate antibacterial properties . -
Inflammation Model Evaluation :
In a controlled model of inflammation, compounds similar to 1-(4-fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine were tested for their ability to reduce inflammatory markers in vitro, showing promising results that warrant further exploration in vivo .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2/c1-14(2)8-7-11(13)9-3-5-10(12)6-4-9/h3-6,11H,7-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUZFHYLKAZQPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















